![molecular formula C11H15N3 B2700718 5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene CAS No. 1890489-21-0](/img/structure/B2700718.png)

5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

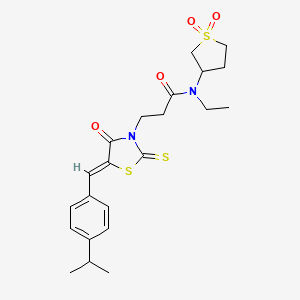

5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene, commonly known as TETA, is a versatile compound with a diverse range of applications in scientific research.

Applications De Recherche Scientifique

Unusual Condensation Products

Research by Rivera and Ríos-Motta (2005) on the condensation between ethylenediamine and formaldehyde in a basic medium typically yields 1,3,6,8-tetraazatricyclo[4.4.1.1^3,8]dodecane (TATD). However, their study also produced an unusual product, 3,3′-ethane-1,2-diyl-bis-1,3,5-triazabicyclo[3.2.1]octane (ETABOC), showcasing the complexity and unpredictability of reactions involving similar structural frameworks (Rivera & Ríos-Motta, 2005).

Structural Analyses and Polymerization

Motokuni et al. (2011) explored the double cyclopolymerization of functionalized trienes catalyzed by palladium complexes. Their work provides insights into polymer chains' formation and the stereochemistry of cyclic structures embedded within polymers, highlighting the potential of catalytic processes in creating complex molecular architectures (Motokuni et al., 2011).

Domino Reactions for Tricyclo Dodecane Derivatives

Jiang et al. (2010) discovered a novel four-component domino reaction that offers an efficient method to synthesize multifunctionalized tricyclo[6.2.2.0^1,6]dodecane derivatives. This reaction highlights the chemical versatility and potential for creating complex molecules with multiple stereogenic centers from simpler reactants (Jiang et al., 2010).

Flexible Ligands in Coordination Polymers

A study by Yang et al. (2013) on coordination polymers based on 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands demonstrates the role of structural flexibility in designing materials with potential applications in catalysis, gas storage, and separation technologies. The manipulation of ligand spacer lengths allows for the engineering of material properties at the molecular level (Yang et al., 2013).

Catalytic Dehydroaromatization

The work by Ahuja et al. (2011) on the catalytic dehydroaromatization of n-alkanes by pincer-ligated iridium complexes into alkylaromatics represents a significant advance in the synthesis of aromatic hydrocarbons from alkanes. This research opens up new pathways for the efficient and selective production of valuable chemical feedstocks (Ahuja et al., 2011).

Propriétés

IUPAC Name |

5-ethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-11-12-6-8-9-4-3-7(13-9)5-10(8)14-11/h6-7,9,13H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDHPBRXZQMFAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C2C3CCC(N3)CC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2700637.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2700638.png)

![ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2700642.png)

![3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride](/img/structure/B2700645.png)

![2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)

![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2700649.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2700657.png)